3-(4-Methoxyphenyl)thiophene-2-carbaldehyde 3-(4-Methoxyphenyl)thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17836928
InChI: InChI=1S/C12H10O2S/c1-14-10-4-2-9(3-5-10)11-6-7-15-12(11)8-13/h2-8H,1H3
SMILES:
Molecular Formula: C12H10O2S
Molecular Weight: 218.27 g/mol

3-(4-Methoxyphenyl)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17836928

Molecular Formula: C12H10O2S

Molecular Weight: 218.27 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methoxyphenyl)thiophene-2-carbaldehyde -

Specification

Molecular Formula C12H10O2S
Molecular Weight 218.27 g/mol
IUPAC Name 3-(4-methoxyphenyl)thiophene-2-carbaldehyde
Standard InChI InChI=1S/C12H10O2S/c1-14-10-4-2-9(3-5-10)11-6-7-15-12(11)8-13/h2-8H,1H3
Standard InChI Key SKGMYEMVLUHCKO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(SC=C2)C=O

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 3-(4-Methoxyphenyl)thiophene-2-carbaldehyde consists of a thiophene core substituted at the 3-position with a 4-methoxyphenyl group and at the 2-position with a formyl moiety. Its molecular formula is C12H10O2S\text{C}_{12}\text{H}_{10}\text{O}_2\text{S}, with a molecular weight of 218.27 g/mol. Spectroscopic data from analogous compounds, such as 4-(3-fluoro-4-methoxyphenyl)thiophene-2-carbaldehyde, reveal distinct NMR signals: the aldehyde proton typically resonates as a singlet near δ 9.9–10.0 ppm, while the methoxy group appears as a 3H singlet at δ 3.8–3.9 ppm. The thiophene ring protons in similar derivatives produce singlets or doublets between δ 7.2–8.1 ppm, depending on substitution patterns .

Table 1: Key Structural and Spectroscopic Properties

PropertyValue/DescriptionSource Derivative
Molecular FormulaC12H10O2S\text{C}_{12}\text{H}_{10}\text{O}_2\text{S}5-(4-Methoxyphenyl) analog
Molecular Weight218.27 g/mol
1H ^1\text{H}-NMR (Aldehyde)δ 9.21–9.95 ppm (s, 1H)
1H ^1\text{H}-NMR (Methoxy)δ 3.8–3.9 ppm (s, 3H)
1H ^1\text{H}-NMR (Thiophene)δ 7.2–8.1 ppm (m, 2H)

The electron-withdrawing aldehyde group and electron-donating methoxy substituent create a push-pull electronic system, which may enhance conjugation and stability in material science applications.

Synthesis and Optimization

The synthesis of 3-(4-Methoxyphenyl)thiophene-2-carbaldehyde can be achieved via Suzuki-Miyaura cross-coupling, a method widely employed for analogous arylthiophene derivatives . This reaction involves coupling a brominated thiophene-2-carbaldehyde precursor with 4-methoxyphenylboronic acid or ester in the presence of a palladium catalyst.

Reaction Mechanism and Conditions

  • Precursor Preparation: 3-Bromothiophene-2-carbaldehyde serves as the starting material, with bromine at the 3-position enabling regioselective coupling .

  • Catalytic System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) is commonly used at 5 mol% loading .

  • Base and Solvent: Potassium phosphate (K3PO4\text{K}_3\text{PO}_4) in a 4:1 toluene/water mixture optimizes yields (e.g., 66–85% for similar derivatives) .

  • Thermal Conditions: Reactions proceed at 85–90°C for 12–24 hours .

Table 2: Comparative Synthesis Parameters for Analogous Compounds

DerivativeYield (%)CatalystBase/SolventReference
4-Phenylthiophene-2-carbaldehyde72Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4K3PO4\text{K}_3\text{PO}_4/Toluene-H2_2O
3-(4-Chlorophenyl)thiophene-2-carbaldehyde72Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4K3PO4\text{K}_3\text{PO}_4/Dioxane-H2_2O
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde85Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4K3PO4\text{K}_3\text{PO}_4/DMF

Side reactions, such as hydrolysis of intermediate imines, may occur under prolonged heating, necessitating careful reaction monitoring .

Applications in Material Science

The conjugated thiophene core and polar substituents make this compound a candidate for organic electronic materials:

  • Organic Semiconductors: The planar structure and π\pi-conjugation enable charge transport, as seen in 5-(4-methoxyphenyl) derivatives used in thin-film transistors.

  • Light-Emitting Diodes (LEDs): Similar aldehydes serve as emissive layer precursors due to tunable optoelectronic properties.

  • Sensors: The aldehyde group permits covalent immobilization on substrates for selective analyte detection.

HazardPrecautionSource
Skin/IrritationUse nitrile gloves and fume hood
Inhalation RiskAvoid dust formation; use respiratory protection
Environmental ImpactDispose via licensed waste management

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